molecular formula C9H9N5O4 B8785417 5-(4,5-dimethoxy-2-nitrophenyl)-2H-tetrazole

5-(4,5-dimethoxy-2-nitrophenyl)-2H-tetrazole

Cat. No. B8785417
M. Wt: 251.20 g/mol
InChI Key: UGDCXYBFIXCJJD-UHFFFAOYSA-N
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Patent
US07625926B2

Procedure details

2.33 g of 4,5-dimethoxy-2-nitro-benzonitrile was added to 15 ml of toluene, 0.28 g of dibutyltinoxide and 2.58 g of trimethylsilyl azide was added thereto, and the mixture was stirred at 100° C. for 16 hours. The reaction mixture was distilled under a reduced pressure to remove the solvent, and the resulting solid was washed with 250 ml of dichloromethane to obtain 2.0 g of the title compound as a grey solid (yield 71%).
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][C:6]([C:7]#[N:8])=[C:5]([N+:13]([O-:15])=[O:14])[CH:4]=1.C([Sn](=O)CCCC)CCC.C[Si]([N:30]=[N+:31]=[N-:32])(C)C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][C:6]([C:7]2[N:30]=[N:31][NH:32][N:8]=2)=[C:5]([N+:13]([O-:15])=[O:14])[CH:4]=1

Inputs

Step One
Name
Quantity
2.33 g
Type
reactant
Smiles
COC1=CC(=C(C#N)C=C1OC)[N+](=O)[O-]
Name
Quantity
0.28 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Name
Quantity
2.58 g
Type
reactant
Smiles
C[Si](C)(C)N=[N+]=[N-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
WASH
Type
WASH
Details
the resulting solid was washed with 250 ml of dichloromethane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=CC(=C(C=C1OC)C=1N=NNN1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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